molecular formula C11H12N4O2 B6133628 2-ethoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol

2-ethoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol

Cat. No. B6133628
M. Wt: 232.24 g/mol
InChI Key: MUGJVJHGLSJUTK-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. This compound is also known as EMTP or 2-ethoxy-6-((4-(1H-1,2,4-triazol-1-yl)benzyl)imino)methyl)phenol.

Mechanism of Action

The mechanism of action of EMTP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. EMTP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
EMTP has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antibacterial activity. EMTP has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

EMTP has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, EMTP also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on EMTP, including the development of new synthetic methods, the investigation of its potential as an anticancer agent, and the exploration of its neuroprotective and cognitive enhancing effects. Further studies are also needed to better understand the mechanism of action of EMTP and to determine its safety and toxicity in vivo.

Synthesis Methods

The synthesis of EMTP involves the reaction between 2-ethoxyphenol and 4-(1H-1,2,4-triazol-1-yl)benzaldehyde in the presence of a catalyst. The reaction is carried out in ethanol under reflux conditions for several hours. The product is then isolated and purified by recrystallization.

Scientific Research Applications

EMTP has been used in various scientific research applications, including as a ligand for metal ions, as a fluorescent probe for DNA, and as a catalyst for organic reactions. EMTP has also been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

2-ethoxy-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-10-5-3-4-9(11(10)16)6-14-15-7-12-13-8-15/h3-8,16H,2H2,1H3/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGJVJHGLSJUTK-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol

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